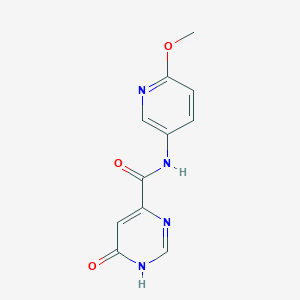

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

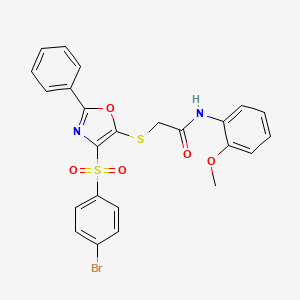

“6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C23H24N8O4S . It is also known as Fimepinostat and has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a methoxy-substituted pyridine ring . The molecular weight of this compound is 508.56 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .Scientific Research Applications

Organic Inhibitors for Steel Corrosion : Pyrimidine derivatives, including compounds similar to 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide, have been studied for their role as efficient organic inhibitors against the corrosion of mild steel in acidic media. Techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used to evaluate their effectiveness. These studies are crucial in industrial applications where steel corrosion can be a significant issue (Yadav et al., 2015).

DNA Base Recognition Studies : Derivatives of pyrimidine, similar to the compound , have been employed in research focusing on hydrogen bonding in DNA base recognition. Studies using proton nuclear magnetic resonance (1H NMR) spectroscopy revealed insights into the interaction of these derivatives with nucleic acids, contributing to our understanding of molecular interactions in genetic material (Gaugain et al., 1981).

Development of Anti-Inflammatory and Analgesic Agents : Novel derivatives of pyrimidine, including those structurally related to this compound, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have been tested for their ability to inhibit cyclooxygenase (COX) and have shown promising results in this pharmacological context (Abu‐Hashem et al., 2020).

Anticancer Activity of Derivatives : Research into novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which are structurally related to the compound , has shown promising anticancer activity. These derivatives were tested against various human cancer cell lines, identifying compounds with significant therapeutic potential (Santhosh Kumar et al., 2015).

Synthesis and Structural Characterization : Studies on the synthesis and characterization of monoamide isomers, including those related to this compound, have been conducted. These investigations provide valuable information about the structural aspects of these compounds, which is crucial for their application in various fields (Kadir et al., 2017).

Antiviral Activity of Pyrimidine Derivatives : Pyrimidine derivatives, akin to the compound , have been explored for their antiviral activity. The research has focused on synthesizing and evaluating the biological activity of these compounds, with a particular emphasis on their potential as antiviral agents (Holý et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide are currently unknown. The compound’s structure is similar to Fimepinostat (CUDC-907), which has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma . .

properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-10-3-2-7(5-12-10)15-11(17)8-4-9(16)14-6-13-8/h2-6H,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSHLNOHZHCPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)